Cas no 1030167-19-1 (N-(5-chloro-2-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide)

N-(5-chloro-2-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1030167-19-1
- Z300660464
- NCGC00286948-01
- AKOS034120403
- AB01286486-01
- N-(5-chloro-2-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide
- EN300-26598711
-
- Inchi: 1S/C17H20ClN3OS/c1-9(2)15-19-11(4)14(17(21-15)23-5)16(22)20-13-8-12(18)7-6-10(13)3/h6-9H,1-5H3,(H,20,22)
- InChI Key: FTNPDLYUWKHOIF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C)=C(C=1)NC(C1C(=NC(C(C)C)=NC=1C)SC)=O
Computed Properties
- Exact Mass: 349.1015611g/mol
- Monoisotopic Mass: 349.1015611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.2Ų
- XLogP3: 4.4
N-(5-chloro-2-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26598711-0.05g |
1030167-19-1 | 90% | 0.05g |
$212.0 | 2023-09-13 |
N-(5-chloro-2-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide Related Literature
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
Additional information on N-(5-chloro-2-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide
Latest Research Brief on N-(5-chloro-2-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide (CAS: 1030167-19-1)
In recent years, the compound N-(5-chloro-2-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide (CAS: 1030167-19-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrimidine derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The latest studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications.
One of the key areas of research has been the compound's role as a kinase inhibitor. Recent in vitro and in vivo studies have demonstrated its efficacy in targeting specific kinases involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its selective inhibition of a subset of tyrosine kinases, which are critical in the progression of certain cancers. The study reported an IC50 value in the nanomolar range, suggesting high potency.
Another significant advancement is the optimization of the compound's pharmacokinetic profile. Researchers have explored various formulations and delivery systems to enhance its bioavailability and reduce off-target effects. A recent preclinical trial, documented in the European Journal of Pharmaceutical Sciences, utilized nanoparticle-based delivery to improve the compound's stability and tissue penetration. The results indicated a marked improvement in therapeutic efficacy compared to traditional formulations.
Furthermore, the safety profile of N-(5-chloro-2-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide has been a focal point of recent investigations. Toxicological studies conducted in animal models have shown that the compound exhibits a favorable safety margin, with minimal adverse effects at therapeutic doses. These findings are crucial for advancing the compound into clinical trials, as they address potential regulatory concerns.
In addition to its therapeutic potential, the compound's synthetic pathway has also been refined. A 2024 publication in Organic Process Research & Development detailed a scalable and cost-effective synthesis method, which could facilitate large-scale production for clinical and commercial purposes. The new method reduces the number of synthetic steps and improves overall yield, making it more feasible for industrial application.
Looking ahead, ongoing research is exploring the compound's potential in combination therapies. Preliminary data from collaborative studies suggest synergistic effects when used alongside other targeted therapies, particularly in resistant cancer models. These findings could pave the way for novel treatment regimens that address unmet medical needs.
In conclusion, N-(5-chloro-2-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide (CAS: 1030167-19-1) represents a promising candidate in the field of chemical biology and pharmaceuticals. Its potent kinase inhibitory activity, improved pharmacokinetics, and favorable safety profile position it as a viable option for further development. Continued research and clinical validation will be essential to fully realize its therapeutic potential.
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